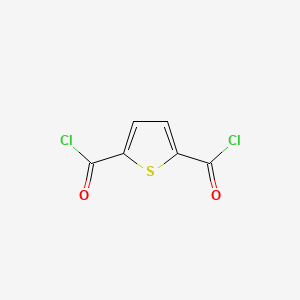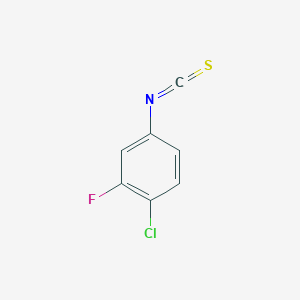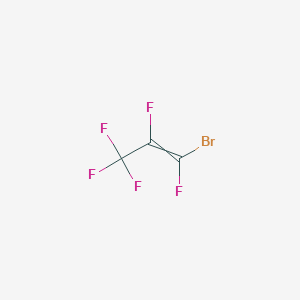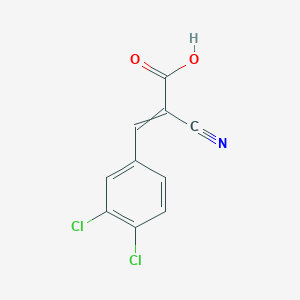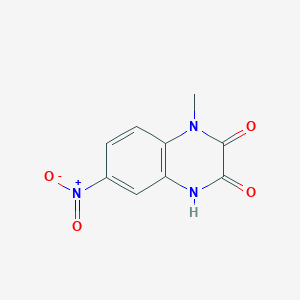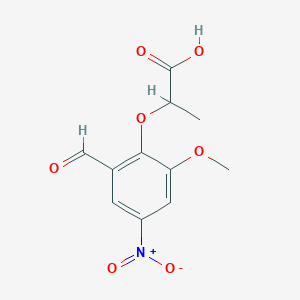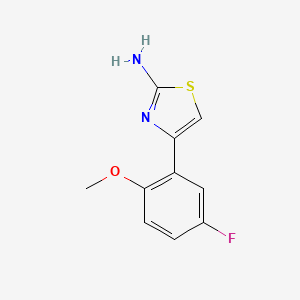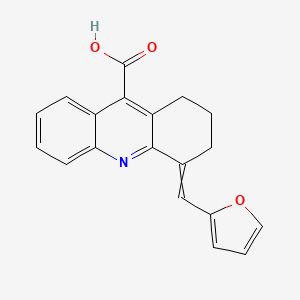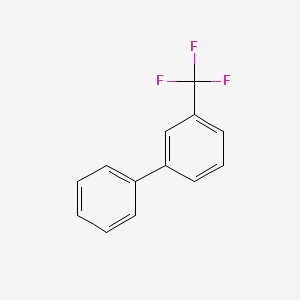![molecular formula C16H21NO4 B1334395 Diethyl 2-[(2,4-dimethylanilino)methylene]malonate CAS No. 104007-06-9](/img/structure/B1334395.png)
Diethyl 2-[(2,4-dimethylanilino)methylene]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-[(2,4-dimethylanilino)methylene]malonate is an organic compound with the molecular formula C16H21NO4 It is a derivative of malonic acid and contains an anilino group substituted with two methyl groups at the 2 and 4 positions
Métodos De Preparación
Diethyl 2-[(2,4-dimethylanilino)methylene]malonate can be synthesized through a nucleophilic vinyl substitution reaction. The typical synthetic route involves the reaction of diethylethoxymethylene malonate with 2,4-dimethylaniline in the presence of a base such as potassium hydroxide (KOH) in an alcoholic solvent . The reaction proceeds at room temperature and yields the desired product after acidification and purification.
Análisis De Reacciones Químicas
Diethyl 2-[(2,4-dimethylanilino)methylene]malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-deficient double bond.
Oxidation and Reduction:
Cyclization Reactions: The compound can be used in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include bases like potassium hydroxide and solvents such as ethanol or other alcohols .
Aplicaciones Científicas De Investigación
Diethyl 2-[(2,4-dimethylanilino)methylene]malonate has several scientific research applications:
Organic Synthesis: It is used as a precursor in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antiviral, immunosuppressive, and anticancer properties.
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl 2-[(2,4-dimethylanilino)methylene]malonate involves its ability to act as a nucleophile in various chemical reactions. The anilino group can participate in nucleophilic attacks, while the malonate moiety can stabilize reaction intermediates through resonance. The specific molecular targets and pathways depend on the context of its use in chemical reactions or biological systems .
Comparación Con Compuestos Similares
Diethyl 2-[(2,4-dimethylanilino)methylene]malonate can be compared with other similar compounds such as:
Diethyl 2-[(3,4-dichloroanilino)methylene]malonate: This compound has chlorine substituents instead of methyl groups, which can affect its reactivity and applications.
Diethyl 2-[(4-nitroanilino)methylene]malonate: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
Propiedades
IUPAC Name |
diethyl 2-[(2,4-dimethylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-5-20-15(18)13(16(19)21-6-2)10-17-14-8-7-11(3)9-12(14)4/h7-10,17H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFZEZXAMXAJSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)C)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
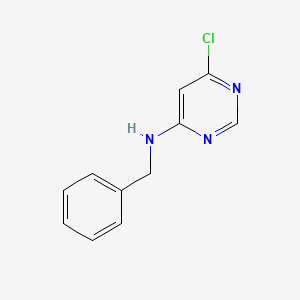
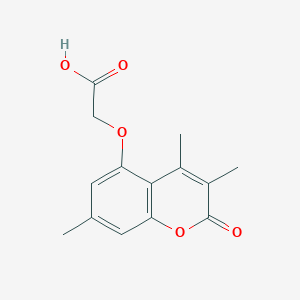
![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane](/img/structure/B1334322.png)
![6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1334325.png)
